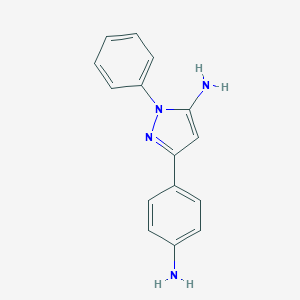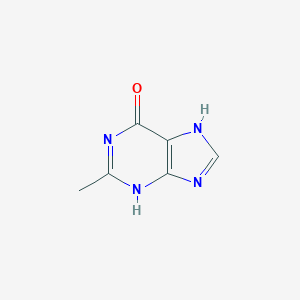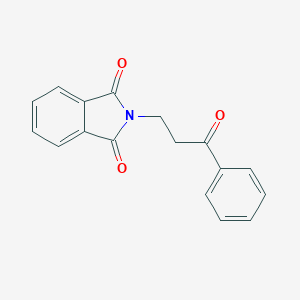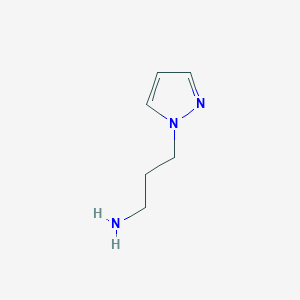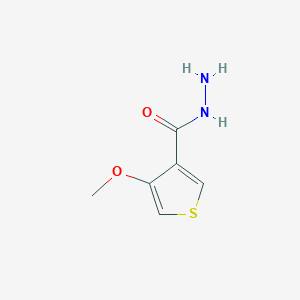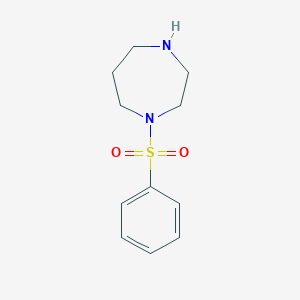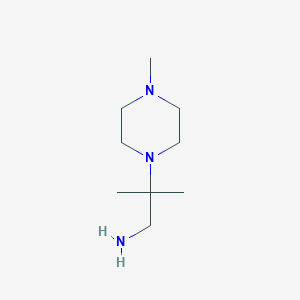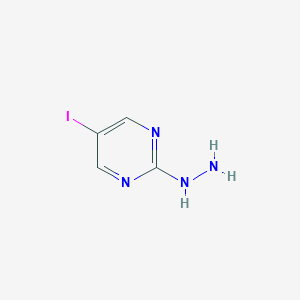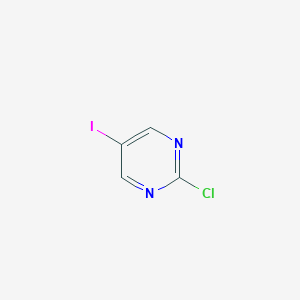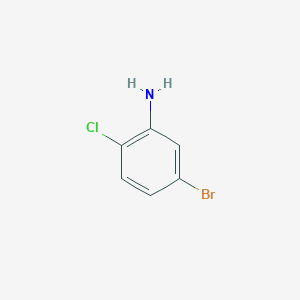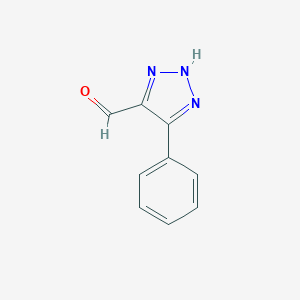
4-Phenyl-1H-1,2,3-Triazol-5-carbaldehyd
Übersicht
Beschreibung
4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a chemical compound with the empirical formula C8H7N3 . It has a molecular weight of 145.16 .
Molecular Structure Analysis
The molecular structure of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde consists of a triazole ring attached to a phenyl group and a carbaldehyde group . The InChI code for this compound is 1S/C9H7N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-6H, (H,10,11,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.17 . It is a solid at room temperature and has a melting point of 184-185°C . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
Der Triazolring, der in 4-Phenyl-1H-1,2,3-Triazol-5-carbaldehyd vorhanden ist, dient als vielseitiges Gerüst für die Synthese verschiedener bioaktiver Moleküle. Diese Verbindung kann verschiedene chemische Reaktionen eingehen, um Derivate mit potenziellen antibakteriellen, antifungalen und antikanzerogenen Eigenschaften zu erzeugen . Die Möglichkeit, den Triazol-Kern einfach zu modifizieren, ermöglicht die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen.
Antimikrobielle Mittel
Die Forschung hat gezeigt, dass Triazolderivate eine signifikante antimikrobielle Aktivität aufweisen. Die Phenylgruppe, die an den Triazolring von this compound gebunden ist, kann weiter funktionalisiert werden, um ihre Wechselwirkung mit mikrobiellen Enzymen zu verstärken, was zur Entwicklung potenter antimikrobieller Mittel führt . Diese Verbindungen können so angepasst werden, dass sie bestimmte Krankheitserreger angreifen, was sie im Kampf gegen resistenzbildende Bakterien wertvoll macht.
Molekular-Docking-Studien
Die Struktur von this compound macht sie für Molekular-Docking-Studien geeignet, insbesondere bei der Suche nach neuen Inhibitoren gegen verschiedene Krankheiten. Zum Beispiel wurden Derivate dieser Verbindung auf ihre potenziellen Wechselwirkungen mit der Hauptprotease von COVID-19 untersucht, wobei vielversprechende Bindungsaffinitäten festgestellt wurden, was auf eine zukünftige Rolle bei der Entdeckung potenter Medikamentenkandidaten hindeutet .
Antioxidative Forschung
Triazolderivate werden auch auf ihre antioxidativen Eigenschaften untersucht. Die Fähigkeit von this compound, freie Radikale abzufangen, kann mit Assays wie DPPH bewertet werden, die die Fähigkeit der Verbindung messen, Elektronen zu spenden und oxidativen Stress zu neutralisieren . Diese Eigenschaft ist entscheidend für die Entwicklung von Behandlungen für Krankheiten, die durch oxidativen Schaden verursacht werden.
Materialwissenschaften
In der Materialwissenschaft kann this compound als Vorläufer für die Synthese organischer Verbindungen mit spezifischen elektronischen Eigenschaften verwendet werden. Diese Materialien können zur Herstellung von organischen Halbleitern, Leuchtdioden (LEDs) und anderen elektronischen Geräten verwendet werden .
Chemische Forschung und Lehre
Diese Verbindung ist auch in der chemischen Forschung und Lehre wertvoll und dient als Modellverbindung für den Unterricht und die Untersuchung der heterocyclischen Chemie. Ihre Synthese und Reaktivität können verwendet werden, um verschiedenen organisch-chemischen Konzepten und Techniken für Studenten und Forscher gleichermaßen zu demonstrieren .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antimicrobial activity .
Mode of Action
It’s worth noting that triazole derivatives have been found to exhibit various biological activities, including antimicrobial properties . The mechanism often involves interaction with microbial enzymes or proteins, disrupting their normal function .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to their antimicrobial effects .
Pharmacokinetics
The compound is a solid at room temperature, and its molecular weight is 17317 , which may influence its absorption and distribution.
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may disrupt microbial cell function .
Eigenschaften
IUPAC Name |
5-phenyl-2H-triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-6H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGIAYKTCWJZHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966004 | |
| Record name | 5-Phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51719-84-7 | |
| Record name | 51719-84-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


